
bio5192
Vue d'ensemble
Description
BIO 5192 est un inhibiteur hautement sélectif et puissant de l'intégrine alpha-4 bêta-1 (Very Late Antigen-4). Les intégrines sont des protéines qui facilitent l'adhésion cellulaire et la transduction du signal, jouant des rôles cruciaux dans divers processus physiologiques. BIO 5192 cible spécifiquement l'intégrine alpha-4 bêta-1, ce qui le rend précieux pour la recherche et les applications thérapeutiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
BIO 5192 est synthétisé par un processus en plusieurs étapes impliquant le couplage de divers intermédiaires chimiques. Les étapes clés comprennent :
Formation du cycle pyrrolidine : Ceci implique la réaction d'un chlorure de sulfonyle dichlorophényle avec un dérivé de pyrrolidine.
Réactions de couplage : L'intermédiaire pyrrolidine est ensuite couplé avec d'autres intermédiaires, y compris un dérivé d'acide butanoïque, par formation de liaison amide.
Assemblage final : Le produit final est obtenu en couplant les intermédiaires assemblés dans des conditions réactionnelles spécifiques, telles que la température et le pH contrôlés.
Méthodes de production industrielle
La production industrielle de BIO 5192 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour purifier le produit final à une pureté ≥98% .
Analyse Des Réactions Chimiques
Biochemical Interactions of BIO5192 with VLA-4 Integrin
This compound exhibits high specificity for the α4β1 integrin, with a binding affinity 250–1,000 times greater than for the related α4β7 integrin . Its mechanism involves competitive inhibition of VLA-4’s binding to fibronectin and VCAM-1:
-
Fibronectin binding inhibition : this compound reduced binding of murine A20 lymphoma cells to fibronectin-coated surfaces by 43% (untreated cells) and 36% (phorbol ester-stimulated cells) .
-
VCAM-1 binding inhibition : The compound blocked soluble VCAM-1/Fc fusion protein binding to VLA-4, confirming its role as a direct antagonist .
Key structural features :
-
This compound’s small molecular weight enables rapid tissue penetration and reversible binding.
-
Its selectivity for α4β1 over α4β7 minimizes off-target effects in vivo .
Mobilization Efficacy of this compound
This compound induces rapid HSPC mobilization by disrupting VLA-4/VCAM-1 adhesion:
Parameter | This compound (IV) | Plerixafor (IV) | G-CSF (5-day) |
---|---|---|---|
Peak CFU-GM/mL | 1,500 | 400 | 2,500 |
Time to peak (hours) | 0.5–1 | 1 | 96–120 |
Fold increase over baseline | 30× | 8× | 17× |
Notable findings :
-
Additive effect : Combining this compound with plerixafor (CXCR4 antagonist) increased CFU-GM counts 3-fold compared to either agent alone .
-
Triplet therapy : this compound + plerixafor + G-CSF enhanced mobilization 135-fold over baseline, surpassing G-CSF alone .
Long-Term Repopulating Capacity
This compound-mobilized HSPCs demonstrate robust engraftment potential:
-
Primary transplantation : Donor chimerism reached 45–60% in mice receiving this compound-mobilized cells, comparable to G-CSF-mobilized cells .
-
Secondary transplantation : Stable multilineage engraftment confirmed the presence of long-term repopulating cells .
Table: Engraftment efficiency in competitive repopulation assays
Treatment | Donor Chimerism (%) |
---|---|
This compound | 45 ± 8 |
Plerixafor | 30 ± 6 |
G-CSF | 55 ± 10 |
This compound + Plerixafor | 60 ± 9 |
Impact of Splenectomy on Mobilization
The spleen modulates this compound’s activity:
Applications De Recherche Scientifique
Hematopoietic Stem Cell Mobilization
One of the primary applications of BIO5192 is in the mobilization of HSPCs. Research indicates that treatment with this compound results in a 30-fold increase in HSPC mobilization compared to baseline levels. This effect can be further enhanced when combined with other agents such as plerixafor (AMD3100) and granulocyte colony-stimulating factor (G-CSF), resulting in an additive effect on mobilization .
Comparative Mobilization Data
Study 1: Mobilization Efficacy in Mice
In a study conducted on murine models, researchers demonstrated that administering this compound resulted in a rapid peak mobilization of HSPCs within 0.5 to 1 hour post-injection. The study also highlighted that the combination of this compound with plerixafor led to a sustained mobilization effect lasting up to 6 hours . Secondary transplantation assays confirmed that HSPCs mobilized by this combination maintained long-term repopulating capabilities.
Study 2: Impact on Neurological Function
Another area of interest is the neuroprotective effects of this compound. In models of spinal cord injury, treatment with this compound not only improved neurological function but also reduced oxidative damage, suggesting potential applications in neurodegenerative conditions . This dual action enhances its therapeutic profile beyond hematopoietic applications.
Mécanisme D'action
BIO 5192 exerts its effects by selectively binding to integrin alpha-4 beta-1. This binding inhibits the interaction between integrin alpha-4 beta-1 and its ligand, vascular cell adhesion molecule-1 (VCAM-1). This disruption leads to decreased cell adhesion and migration, which is beneficial in conditions where excessive cell adhesion contributes to disease pathology .
Comparaison Avec Des Composés Similaires
Composés similaires
Plérixafor : Un inhibiteur de petite molécule de l'axe CXCR-4/SDF-1, utilisé en association avec BIO 5192 pour une mobilisation accrue des cellules souches hématopoïétiques.
Anticorps monoclonal TA-2 : Un autre inhibiteur de l'intégrine alpha-4 bêta-1, mais avec un mécanisme d'action différent de celui de BIO 5192.
Unicité
BIO 5192 est unique en raison de sa haute sélectivité et de sa puissance pour l'intégrine alpha-4 bêta-1. Il induit une augmentation de 30 fois de la mobilisation des cellules souches et progénitrices hématopoïétiques murines, affichant un effet additif de 3 fois lorsqu'il est utilisé avec le plérixafor .
Activité Biologique
BIO5192 is a potent small molecule inhibitor specifically targeting the integrin Very Late Antigen-4 (VLA-4, α4β1). It has garnered attention for its ability to mobilize hematopoietic stem and progenitor cells (HSPCs) and its potential therapeutic applications in various hematological conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on HSPC mobilization, and relevant case studies.
This compound functions by antagonizing the VCAM-1/VLA-4 interaction, which plays a crucial role in the adhesion and retention of HSPCs in the bone marrow niche. By inhibiting this interaction, this compound facilitates the mobilization of HSPCs into the peripheral blood.
Key Properties:
- High Selectivity : this compound exhibits a binding affinity of for VLA-4, significantly higher than for other integrins such as α4β7 and αIIbβ3 .
- Mobilization Effects : Studies demonstrate a 30-fold increase in HSPC mobilization over baseline levels when administered alone, with even greater effects observed when combined with other agents like plerixafor (AMD3100) and granulocyte colony-stimulating factor (G-CSF) .
Mobilization Studies
The following table summarizes key findings from studies assessing the mobilization effects of this compound:
Comparative Efficacy
In a comparative study involving multiple inhibitors, this compound was shown to effectively mobilize HSPCs alongside newer agents like CWHM-823 and firategrast. The following table illustrates the comparative efficacy:
Case Study: Efficacy in Autoimmune Models
Research conducted on experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, demonstrated that this compound effectively reduces inflammation by inhibiting leukocyte migration into inflamed tissues. This was evidenced by significant reductions in clinical symptoms and inflammatory markers when compared to control groups receiving no treatment or other integrin inhibitors .
Long-term Repopulating Assays
In competitive long-term repopulating assays, mice receiving transplants of HSPCs mobilized by this compound showed robust engraftment capabilities, comparable to those treated with G-CSF over extended periods. The engraftment efficiency was assessed through donor chimerism levels, revealing that cells mobilized by the combination of this compound and plerixafor had superior long-term repopulating potential compared to either agent alone .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)/t31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQBPRHHZPXCKZ-ZDCRTTOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46Cl2N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327613-57-0 | |
Record name | BIO-5192 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327613570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIO-5192 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W0N209OS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.